molecular formula C14H16O2 B2903602 3-Phenylmethoxyspiro[3.3]heptan-2-one CAS No. 2418695-88-0

3-Phenylmethoxyspiro[3.3]heptan-2-one

Cat. No.: B2903602
CAS No.: 2418695-88-0
M. Wt: 216.28
InChI Key: ZDLNLQUHADFBFA-UHFFFAOYSA-N
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Description

3-Phenylmethoxyspiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, which includes a phenylmethoxy group attached to a spiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylmethoxyspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethoxy group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spiro[3.3]heptane core. This can be achieved through intramolecular cycloaddition reactions or other cyclization strategies .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenylmethoxyspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Phenylmethoxyspiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenylmethoxyspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylmethoxyspiro[3.3]heptan-2-one is unique due to its specific combination of a spiro[3.3]heptane core and a phenylmethoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .

Biological Activity

3-Phenylmethoxyspiro[3.3]heptan-2-one is a compound of significant interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18O\text{C}_{15}\text{H}_{18}\text{O}

This compound features a spirocyclic framework that contributes to its biological properties, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated that spirocyclic compounds can inhibit the growth of certain bacterial strains, potentially due to their ability to disrupt cell membrane integrity.
  • Anticancer Properties : Some research has suggested that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

Biological Activity Effect Reference
AntimicrobialInhibitory against specific bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionModulates enzyme activity related to metabolic pathways

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting potential as a lead compound for antibiotic development.
  • Cancer Cell Line Assay : In another investigation, the compound was tested on several cancer cell lines (e.g., breast and colon cancer). Results demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and modification of spirocyclic compounds to enhance their biological activity. Key findings include:

  • Structural Modifications : Alterations in substituents on the phenyl group have been shown to affect the potency and selectivity of the compound against various biological targets.
  • Synergistic Effects : Combinations of this compound with other therapeutic agents have demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains and cancer cells.

Properties

IUPAC Name

3-phenylmethoxyspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12-9-14(7-4-8-14)13(12)16-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLNLQUHADFBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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